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Bie aufan iy, HALLBCHIGUET (LTFI&LLLome) euenTSlend rhmddler CUIg) 2HENELD
aidlyeilemeot GevL Hleveuassient Gl eowlsou 2 ARG LWETUGELD UG M UGUUTIE| (PeME:6TleDT
sfleunent LT 6oL IPBIGHDG). LGHS aueniFs whmib ungsaiy LHUT ke Bike Bl Hevassiet
UG & (pSdwornertgy. Qb afanl tp, AJniFSWnenas, 6ehesTeilst LMD WHES)
Guotbun_ (B! ByeTTSEBSE, epeublaun( (peomulet HgpluenL & Gl Lrbset, D{euMMeot HeOTeMS6T
LHMID eTDUSET LDMILD slfleuret CFrHemest G (PEPMEBEDET CULPBIGHEUSHET eLpeuld, Lllas6D

QUIBSSLET UGUUTLIE| 25H WS CHTHOHHHS 256(D.

Hfpaio

AL L DGevtTs6lU6sT, LaeuTal LWETUBIGSULEID 616l Hleungessll LNHMID SILIFFONS GHOMHEGLD
Ghg, AFos e saila urgsmiuratg. B EllaiIb, St Heralsela, Blg)
SBHEILITET S66iT60 LTSHleou IUEGGID. Bk BEFasHsaE0, N-acetyl-p-benzoquinone imine
(NAPQI) steotiuld e srlieilemetdsehlmedt GLasmemiL aueéleng; wrmm BleoL HleveuuNest
2HASSHSHGIL 60T Qe TusoL wig.[1] NAPQI-Gleot & Lemwoli ipmib g6t sréhlieilevestgemerts
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UGG TsTeg), AHALLIDCHTTROUIET BFGHHETEMUNET eLPeuddn M) ULD(LPEOMEE06T
O UOSFINGNGD, FISHWLLTET HHAFOF 2HHHOET 2HEMTHGHUHMED SeudlD.

Bie aupan wuler Crrdbs, AL LINGmGULT aaT&lens winn Qe Bt &L enlemu
2 MALUBHISSL LWTUGLD (LS LGLUITLLIE| B UBIG6T 6UAElUSTGD. 6peubleum G uddleor
Gl Ll (Bl DpLLEoL S6lT, GFTHEDEOT 61gEUMLOULSGHITET SHITETTHIG6T LMD (LPlp6|d6leot 6£l6TSHLD

AL AwieuMerm HImIGET byl iGariD.

AL L DG 6T suenlend Lonmm eud(peom

AAFoF deneyseiler, AL LIAGHITSCLET (PHAWLNE Hev6iTelled & EHHCHTTENGL a6t LMHMID
FGUERET eLpeULD eUETTRDS IHMD CEFIUILLL (), BFSHSHETEWNN CHTBIGTS LIHMUUL (b
Amihe CeusMGLMMULEHNG). 6@ S UGS, v CLrsCrad P450 eatenaidasnte, @GMUUTS
CYP2EL epeud, NAPQI 3bs JbsaleCarnmiubldlng.[2] snaagemnt eqpBleveuien, NAPQI

2L @lglLITS GEhBHIHGWIeT (GSH) 21 60t Qleventbg) bEF&SHSHEOLLNN QoTarlBie S{helors
wrpnUUGEng).[1]

Blpled, HHsiupwiret HE L DGt 2 Cansrgnb CUNg), & EnsHCHITaieL ot HmID
FBUALET LTSS Heoma|mend, IHs Heara| NAPQI amandng. Bg) seosiydle 26ter GSH
BBlous Gonsang. GSH &itsal e, NAPQI Qasagyeur uGrr wstgst wnmid (m Quilw
OLPEVS T MIGEHL 60T Devemtbay, Absefle@armm {WSHaHid, evwl GLrasmernt e Glerwellpii] wHmID
BnHiler QanuCraoas’ QrsEImAaNnG aeigsHng:.[3]

elensaiuLd 1: AL L OCmGUT auetTdleng Lamm euPl(Lpeom

BlevL_Bleveussmient sl Levlisnu 2MIBLLEGS LGLUMLGY
BIL UGS 6UITE
AL L OG0T eueTRlend LINNSHHT CuIg) 2GaIGLD, @Miures NAPQI Cuiesty Bevsuwmm

BlevLHeveussset s Lenlienu 2 MIRNLGEES L LGLUTLIR| KL UBIST LW6TLHEGSILG\E M.

eelEleUN( BILUSHHANGD 6T GlFThg LD MMID UFLDLGET 26[T6IT6T.
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[LYTT Qa6Tens BEOTEDLOG6IT QULOL|GH6IT
eI
Caijomisemen HeumiMlest . . B P
. A& 2601\ meot BlevLHeveugsemer
SIGeN(Peveotli] B GO GG e . 5
) . .. LD MO G HSLD TS G601l (Hley
SHgey Rmuilfenas-Hleom AHuuenLullew MNSH&, DQ{ ? LB. PO e . o
. Lo . e, GOUHS B, &lev
Bmorealud (LG~ Slaspfet Beon-se- e o
.. .. CFhle sele euengHlend  FLWMISET
MS/MS) Dleore L el HHHleor . . . .
. . LT MMBISHED6TH UPIUQUITHL SHemeTT
AHpLueoL uileo . . .
. . st D e7mmay).[5][6] 2AHOUTSHS
aeootL_Masev.[4] . ..
CouemtipuN(HHSHW.[ 7]
6005 (hSHSH6(60T eLpeLSE T Ml6oT
A5 SIS SUBSHL UTOTLSHE06ITL (PYEDLOWITEDT SONHS 26001 H M6,
RoHeFe| UWETUOSHH cPSde ) SLLEOWILS SHHEUON AHa QaMeysiten
Bmworevendwe (NMR) &L eoLUeous QPBGANG, wrdhfleow  wrHfast Coeme.[8]
SonesHse.[8] A PSang:.[9][10]
(GBUITETOTL LD
Quosaeidean HmID
epeudde M Qs  Hevawmm g SIS (5
AbAwienmilest Cangement FHnss wrdlfleeeon giesilwid
L. . QBT HSHEDEL ST (Plowins UWESTLESSUUELD (Lpeom
FHeootHSL(h CeudHluTiwse .. . . .. L.
LWRTILEGS el Blev Hevaseenls LOMMILD FHeoorHEL (b
6ULD(LPEME6IT LM MILD Ulo&& 25a1dmg).[12] QUGIIBIGHEDEIIL
BlevLHlevauasailest [13] QuIMISSSI.[12]
&L emLLILGHEmsTT

eraeiiGae.[11]

A Leuemenst 1: u@Lume]| GBI Unigeiet epUih

Hre BmLflens-Revm Bmwrensuiwe (LC-MS/MS)

LC-MS/MS etestugy sueniélends Lommm 16 Seiley Lgesndsl LWeTUOSHILGLD 6 FohdHleminba

I uonEd.[14] Blg st aulflwe wrhifselea Bipbg aeidleog wrhnbieaal &g, o

2601 Hlmen_eot Geootl M HeoodldAmg).[4][5]

Qeweun’ H& sagemrd: LC-MS/MS eowliley, e Syey Bnlfends Heowoli wrdflulley 26iter

an Miseoet AHeumlent GeudluNwien uswtSelest AHipLuemL ey ANSADGI. ANSSIUL L dn M6l (ledTevtiy

© 2026 BenchChem. All rights reserved.

3/12

Tech Support


https://academic.oup.com/jat/article/37/2/110/858577
https://pubmed.ncbi.nlm.nih.gov/28045783/
https://pubmed.ncbi.nlm.nih.gov/23316031/
https://pubmed.ncbi.nlm.nih.gov/24950097/
https://www.tandfonline.com/doi/abs/10.3109/00498258909042297
https://pubmed.ncbi.nlm.nih.gov/2669361/
https://dda.creative-bioarray.com/methods-of-metabolite-identification.html
https://www.tandfonline.com/doi/abs/10.3109/00498258909042297
https://grnjournal.us/index.php/AJSIHD/article/download/5771/5189/10233
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03319h
https://www.researchgate.net/publication/396205442_Computational_Chemistry_Models_for_Predicting_Organic_Reactivity
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03319h
https://pubmed.ncbi.nlm.nih.gov/25533740/
https://academic.oup.com/jat/article/37/2/110/858577
https://pubmed.ncbi.nlm.nih.gov/28045783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Reom Hmwreeulug @Gt CeaishasuubEammet, Hbig e Hwewnssiuul 6, eunhler Heomn-
FHG-Devtel L elH st lplueol utlev Hewor Mutiu@dermert. MS/MS ({evevg) GL TG LD Lomev
e GGl M) Blev, e @MU L Hwedll CaTEOHHSSILL (), HesHsUUL (), IHT Giewoi(
Awelset uGLue| Qallu@dlammert, Blg) eadds m & Leowlieoul UNHW & (HlE60 SIS

uPEBIGEMG).[6]

NAPQI semr_fgeilen uwsstunb: NAPQI &6 siflysflenstshdlmet Glanemt g wpmid Heveuwmng
ETEBTLGHTO, o0 CHILWITHS Sl Mleug) Feureretd;. e, "Gurfl” (trapping) 2&HH sl
QuEUTEYD LWEBTUEGSULGESGIET. Bk 25806, Gamowid gaemu® (Na2S) Cure 6

By eMCusedd Quif (peal CaisbslLGEng, Ba NAPQI oL et elsvet kg 6 Hleveuwimeot
CsSmEBOW 2HUTSHGHANG. Qlbs Hevauiter Caisbmaaw LC-MS/MS eweld ar6lgnss seot_Mbg)
Alerefl (ipwd.[7]

élensaUuLD 2: LC-MS/MS Gaugenest usssliumlie]

SB[ HMES pHHmFe| Bmoreeulwen (NMR)

NMR Blmioreneouuen e16otug) 6 elpevdsdn ey 26lten deandasaiieor Qlevevotii pmid Bl Ehaibs
ermunC_evL U umflus 6fleuTen HEHEIVSHEET ULPBIGLD 63 FHHUTLIES SLL 6oLl Qe ubHSID
HICumED.[15]

Qaweun’ (Bl SITemID: 6 IEYIEITET SIHHULVSHEH 6 m6uBBHLULGLD CUTg), Hlev eSS HHSHET
(er.&11., tH, 13C) @MU L AHHTQeemisssiler Deisnhs sHiaiFaome 2Mehadamet. Blhs 2MlEhgise
I HliTQuerttasslt, "Qlgauent rpmmiesst" 66t n Heowssuubdeanet, Qg smsiler Qlyatuest
(GGG DBa D 26001 H DT CaTemi g, Blibe Qyamuet LINNBIGT LHMID SHSHSHEHHE

Bleo Guuwent QaaLjysemen (Qeveootiy) uGUUILIE| CEFIRIGET eLPeD, 6T eYPEVSTn METT (LPLYEPLOLITEDT

(pUUflLomeot &L emolienu SLTelda (Lpipw|d.[16]

NAPQI 2Liiessfler uwestun®l: NMR-Blet @emibe 26001 medt yeotons, Heveaimm
Bleor_Hevaseven CHIloLIns:S S Meig Sged. Bl elNsyD, Heveawret sGsa@Lriy Goulsn

Il UBIGEHL 6T Qeventbane, NMR Blaaib uwgeiensis B neH@n. abhl&gesH Lis, 13C g
BN et GauifleMLiur L AU LIAGatra0Uemestl LETLGHIEES, aIeTT&lend LMDl UTeng8:6eTs
&eot_Mlweld, Heveaimet Qe Hevedssr Seoveg Qmidll Qum’ sellet & L eolILGemen

2 MIRLUEGSHUD (Pould.[16] BleT-Qger NMR Cumestm Gotbul L mil Ukiaselt, 2UT\Geitel QEFeSH S Gl
eLPEVEGn M) &L UL LNMID GG UGS Uigds HendebHaimet, Bl Ghg) alidleans
LrNNHenSU UM 2L 6ilwie FHwirs QuITBSSHLOTET KiemTent e semet pBIGHAMG).[17]
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GerEdL_ (5 GeudluMuien
FeotSHHL(bl GeudHluMey, G-I (POMBEHHS 6 FoHHleumiibs HIilung QEweaubHng),

GMluns Hevswpm wHmib e adlielamarshHneat Caraot Qe Hevaeenrt LipliLidlen.[11]

Qaweun’ (Bl Saremtd: GHerentL LD Coudlulliiey St b, 6 el leneTuNesT FTHAILILDTET
3bmme LTl Abgwald, BleoL Hevedsslt NHmID IMMD Heveudeeor & L elige HmiD
ALMMEVEE06IT (LPESTHersllhEald HewdHsdHlamet.[18] A iHd Gaweun’ hé Gaalun® (DFT) Guretm
(PEOME6T, eLPEUSEn. 1) LITITLIZH606IT 60815 ([ 6060 FLOTFSHE0S eLpmIGSlestment.[13]

NAPQI 2Liiess6fler Lwestun(l: seotsat (! wrdlflest, AL LiNGsainstussie Bimbg NAPQI
2HEUTGD ULP(LpEOMEDI DLTTUIEYD, D{GHE0T SLL 6wl LMD 6160 TTesTd LETTLGHEmEIL

UGS eTETe D LWETUEGSHUIULeVTLD. Gayd, NAPQI steuaumm Ggeugyieut Bl seMGuims g esL 6ot
(S EBETaCUITET LHMID LTS eiFamiget Cueineme) slaeat fdng) aeauma 2HGLUGGSHOID, &g
BEFHHHOEOUNDT eeuddn M) DpLiueoLsowl upf mieotetile|seer eupniGHng).[11]

Cargement GB M
LC-MSIMS epeuo NAPQI-Gurf) Csydens LGlumLiey

o LIHN Swahiny:

o Blet ¢Sl Gt o6l (6.5 ., SH60T60 &CIIGTDESET) Hevaug Bedt 611Gt onghlfaser (61.8i.,

Qenrtenion) CsaMsan.[1][3]

o LrHfsee B Hhg UTSHIGT HHDMIeISNETSH, HE Gk e CuTen Sl
SOTLUTEDTF CEIdg LIs efpulpe| Qalwed.[19]

o NAPQI-oU (&, 2L etgwita Gamguid Feeou@® (Na2S) sorgamead CFiyssan.[7]

o eowelesd epsud wrdfleowl MGG, CoaLnSams UGUUIISNSIS CFHNSHAD.
e LC-MS/MS ugluniie:

o & C18 smadip-a L AmLilfenal uddleowl uwetubldaa.[6][20]

o A 19H 6D leveugy sUMILDG HDlevd CaretL Ey LHMID AL LB oTen Abéweimilest

GO FH6V6066oW QULTmUL &I L DI&L UWTUb&HSeD.[6][20]
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o CaUBOHOGHULLL crhlieilenet Gentaitadiiy (SRM) eeng) Le e1ljelenent euotasesiliL|
(MRM) uwesipeomuider Beom Hmonevauiusme Quidbsealn, Blg NAPQI-S-Ci&bamauilet el
LHMID Giewt(Hl AHWeSHen6Ts FHeootL Mub.[4]

* 6| UGUUILIE]:

o JMwiiu’ L srHlevesEnLet UAMeIST cpsuld NAPQI-S-Cay5amaulet 2FF&Hmd HemL witenid

SHIE0TELD.
o enalHHHHS euenetenall UWSTUbGHH CaieHmauilet G emeais Gt ab.
et 6l Gy euenTAlenas Wrmm b isnerer geuediye

eoL&CTTCFTLDEH6T

o OLHCIICFIDHETH HITTHSHE:

o eleumig; (61.811., 6160, GOt 60l) eveugs LDESG S6veTT6n Hlads6ley BHbG SHEiT6
oLSCIICaI DS Coumubed MNGOHEGHaD.[3][21]

o s QeMeed &honeldsalb whmib wrhifsamer -80°C Bl Gahldsab.
o GEhG QUIRGHHE:

o &I G Ehd QUINGHN Heemalwd SUITeEalD, HHe urenCul Qe Wss SeTaa, SaeiTe
oSCIIGaTD&S6T, AL LINGms6U6T wnmid NADPH-2mains@Dd el (sdlyelenetss

Capemeunent CaHIsUISL(T) bdlwienes L migD.[1]
o 37°C @& @MU L SreSHHnG Saemealil @ ehs: QUIN&HSaD.
o adljellevetenws BlmiGgIee LHmID uGUUILIe:
o @6ykEs AL Crem oyemad CaTluGT eLeud srhlieileneten Bl miheHab.

o GG eeufsasiu L ug LC-MS/MS uglLumieling wrdfleowd Swnféseal.

(Peeoy
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A LDGataGUesT aueni&lend npmsdler siglelemet Qe Hlenaassilet &l Lol
2MAUUBS GG, D60 FEFEGHHETEMUNGT ULP(LPeONEHEETL LTHSHICSI6TaIHMEHD, UTGISIUUTeT
Ww@Ghg Golbun g Berfumowngg. LC-MS/MS, NMR, whmib &eotéa (5 Caighluluey 26t

UeUGeu Y LGLUILIE| KL UGG, BlbS Bleudend LI HESEGIOIDITET [BHETEDOSHE6 ULIHIGE M6 .

LC-MS/MS, 3|get s 2emidlmest opmid Quifl 25 a 6ot Qe bl Blugten, 2uNfluwie
LrdHfessler Gonbs Here| Qe Herasaens ol Mbg arelbaishig Haealb
QUINGGHSLONEOTS).

NMR, 3|ger sl Leowlys Caelaubsain Smgier, Heveswrer o@anCLriy CasmigL et
Bleventhg), eI MM LTSS QIEIUL LITSEHISNGD, Hevauret alery&lend

LOTMMBIGENET HL_LemlLGe6T 2MAULGGSHUSNED LHUUDSHEHG).

Se0tSHSL (B CouHluwey, Gangement Flwns lgmd (Pewng Revswnn QoL Hleveuat wHmID
sihlTeilement euLpl(LpepmaBemetl LMDl ElewTemTNleSHEmer eUPmBIGHEM.

BEe mIC UBislar eHBIeOES LW, HEAL L NGOG GuIeTn WHhgI6Mer Sldseuret
QeI &leng LINND LTEOSSeU UMW (PeoLWITeT LNGe aBIGHNG, Qg kb eeTI&F
wHMID GFHNLIE GeONUNE IbTMIFAITTTHERHES (0% 6Meutet SHENHOBHTGUEDU IPHIGHMG).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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